3-(3-fluoro-5-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
3-(3-fluoro-5-methoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN5O/c1-19-8-3-6(2-7(13)4-8)10-9-11(14)15-5-16-12(9)18-17-10/h2-5H,1H3,(H3,14,15,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRSQPYCLTBGRRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=C3C(=NC=NC3=NN2)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by functional group modifications to introduce the desired substituents .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions .
Chemical Reactions Analysis
Types of Reactions
3-(3-fluoro-5-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary widely depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce a variety of functional groups such as halogens, alkyl groups, or other aromatic rings .
Scientific Research Applications
Cancer Therapeutics
The primary application of this compound lies in its potential as an anticancer agent. Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure can inhibit specific kinases involved in cell proliferation and survival pathways. For instance, studies have shown that derivatives of pyrazolo[3,4-d]pyrimidines can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .
Kinase Inhibition
The compound is being investigated for its ability to serve as a selective inhibitor of various kinases. Kinases play pivotal roles in signaling pathways that regulate cellular processes such as growth, metabolism, and apoptosis. By targeting these enzymes, the compound could potentially be used to develop therapies for diseases characterized by dysregulated kinase activity, including various cancers and neurodegenerative disorders .
Fluorescent Probes
Emerging research suggests that pyrazolo[3,4-d]pyrimidines can be modified to serve as fluorescent probes for biological imaging. These compounds exhibit favorable photophysical properties, making them suitable for applications in cellular imaging and as chemosensors . Their ability to be functionalized allows for the development of tailored probes that can target specific cellular components or processes.
Case Study 1: Anticancer Activity
A study conducted on a series of pyrazolo[3,4-d]pyrimidine derivatives demonstrated significant anticancer activity against various cancer cell lines. The derivatives exhibited IC50 values in the micromolar range, indicating potent inhibition of cancer cell proliferation . The mechanism involved the induction of apoptosis through the activation of intrinsic pathways mediated by CDK inhibition.
Case Study 2: Kinase Selectivity
Research focusing on the selectivity of kinase inhibitors derived from pyrazolo[3,4-d]pyrimidines revealed that certain modifications could enhance selectivity towards specific kinases involved in cancer progression. For example, structural modifications at the phenyl ring were found to increase binding affinity to CDK2 while reducing off-target effects on other kinases .
Mechanism of Action
The mechanism of action of 3-(3-fluoro-5-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves the inhibition of specific enzymes or receptors. For example, as a kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing phosphorylation of substrate proteins and thereby disrupting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
- Substituent Impact on Selectivity : The 3-fluoro-5-methoxyphenyl group in the target compound contrasts with 1-naphthyl (1NA-PP1) or 4-chlorophenyl (PP2) moieties, which exhibit isoform-specific kinase inhibition . Fluorine enhances electronegativity and metabolic stability, while methoxy improves solubility.
- Pharmacophore Flexibility : Phenylethynyl derivatives () demonstrate that extended alkyne groups enhance Src inhibition, whereas bulkier groups like tert-butyl (PP2) favor Src kinase selectivity over other isoforms .
Kinase Inhibition Profiles
Biological Activity
3-(3-fluoro-5-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse research findings.
- Molecular Formula : C13H12FN5O
- Molecular Weight : 257.27 g/mol
- IUPAC Name : this compound
Synthesis
The synthesis of this compound typically involves multi-step reactions that include the formation of the pyrazolo[3,4-d]pyrimidine core and subsequent substitution reactions to introduce the 3-fluoro-5-methoxyphenyl group. These synthetic routes are crucial for optimizing yield and purity for biological testing.
Research indicates that this compound exhibits potential as a kinase inhibitor . Kinases play a pivotal role in various cellular processes, including cell proliferation and apoptosis. By inhibiting specific kinases, this compound may induce cell cycle arrest in cancer cells, making it a candidate for cancer therapy .
Antiproliferative Effects
Studies have demonstrated that this compound has significant antiproliferative activity against various cancer cell lines. For instance:
- IC50 Values : The compound showed an IC50 value of approximately 0.59 µM against the MCF7 breast cancer cell line, indicating potent cytotoxicity .
- Selectivity : It exhibits a selective action with lower toxicity towards normal cells (e.g., Vero cell line), highlighting its potential therapeutic index .
Case Studies
- Breast Cancer Models : In a study involving MDA-MB-231 and MCF7 cell lines, the compound demonstrated effective inhibition of cell growth, with IC50 values suggesting strong anticancer properties .
- Kinase Inhibition Studies : The compound was evaluated for its ability to inhibit cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. Inhibition of CDK2/cyclin A2 complexes was particularly noted, leading to apoptosis in treated cancer cells .
Research Findings Summary Table
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF7 | 0.59 | CDK inhibition |
| Study B | MDA-MB-231 | <1.00 | Apoptosis induction |
| Study C | Vero (normal) | >25 | Selective toxicity |
Q & A
Q. What are the key synthetic pathways for 3-(3-fluoro-5-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, such as condensation of hydrazine derivatives with nitriles or alkylation of intermediates. For example:
- Step 1 : Formation of the pyrazolo[3,4-d]pyrimidine core via cyclization reactions, often using polar aprotic solvents like dimethylformamide (DMF) .
- Step 2 : Introduction of the 3-fluoro-5-methoxyphenyl group via Suzuki coupling or nucleophilic substitution, requiring palladium catalysts and controlled temperature (60–100°C) .
- Step 3 : Purification via column chromatography or recrystallization to isolate the final product. Key factors : Solvent polarity, catalyst choice (e.g., Pd(PPh₃)₄), and reaction time critically impact yield (reported 40–70%) and purity (>95% by HPLC) .
Q. What analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regioselectivity and substituent positions, with characteristic shifts for the fluorophenyl (δ 6.8–7.2 ppm) and pyrimidine (δ 8.3–8.9 ppm) groups .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₄H₁₁FN₅O).
- X-ray Crystallography : Resolves stereochemistry and crystal packing, as seen in structurally similar pyrazolo-pyrimidines .
Q. What are the primary biological targets of this compound in preclinical studies?
This compound shares structural homology with kinase inhibitors targeting Bruton’s tyrosine kinase (BTK) and Src-family kinases (SFKs). For example:
- BTK Inhibition : IC₅₀ values in the nanomolar range (e.g., 5–20 nM) in B-cell malignancy models .
- SFK Inhibition : Demonstrated in neuronal signaling assays using PP2 analogs .
- Selectivity Profiling : Use kinase panel assays (e.g., Eurofins KinaseProfiler™) to assess off-target effects .
Advanced Research Questions
Q. How can researchers optimize chiral resolution during synthesis of enantiomerically pure derivatives?
- Chiral Auxiliaries : Introduce temporary protecting groups (e.g., Boc or Fmoc) on the piperidine/pyrrolidine sidechains to facilitate separation via chiral HPLC .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed coupling steps to enhance enantiomeric excess (ee >90%) .
- Case Study : A related compound achieved 98% ee using (R)-BINAP-PdCl₂ in Suzuki-Miyaura reactions .
Q. How should contradictory data on binding affinities across studies be addressed?
Discrepancies may arise from assay conditions (e.g., ATP concentration, pH). Mitigation strategies include:
- Standardized Assays : Use recombinant kinases under uniform buffer conditions (e.g., 10 mM MgCl₂, pH 7.5).
- Control Compounds : Validate assays with known inhibitors (e.g., PP2 for SFKs; IC₅₀ = 1–5 nM) .
- Data Normalization : Report values relative to housekeeping kinases (e.g., GAPDH) to account for batch variability .
Q. What methodologies are recommended for incorporating this compound into PROTACs (Proteolysis-Targeting Chimeras)?
- Linker Design : Attach E3 ligase ligands (e.g., thalidomide analogs) via polyethylene glycol (PEG) or alkyl chains to the pyrazolo-pyrimidine core.
- Bifunctional Conjugation : Use click chemistry (e.g., CuAAC) to couple the target-binding moiety (compound) and E3 ligand.
- Case Study : A PROTAC derived from a similar pyrazolo-pyrimidine achieved >80% BTK degradation in Ramos cells at 100 nM .
Q. How can molecular docking studies improve the understanding of structure-activity relationships (SAR)?
- Target Preparation : Retrieve BTK or SFK crystal structures (PDB: 3PJ2, 2SRC) and prepare binding pockets using AutoDock Tools.
- Docking Parameters : Use Lamarckian genetic algorithms with 100 runs to account for ligand flexibility.
- Key Interactions : Fluorine and methoxy groups enhance hydrophobic contacts (e.g., with BTK’s Val416), while the pyrimidine nitrogen forms hydrogen bonds with hinge residues (e.g., Met477) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
